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molecular formula C10H13NO2 B8368101 5-Methyl-6-propylnicotinic acid

5-Methyl-6-propylnicotinic acid

Cat. No. B8368101
M. Wt: 179.22 g/mol
InChI Key: PAOMIBBMRZIESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288554B2

Procedure details

5-Methyl-6-propyl-nicotinic acid (1.85 g as hydrochloride) is prepared in analogy to Nicotinic acid 6 from 6-chloro-5-methyl-nicotinic acid ethyl ester (2.0 g) and commercially available trans-1-propen-1-yl broronic acid (1.3 g); 1H NMR (d6-DMSO) δ 0.96 (t, J=7.3 Hz, 3H), 1.72 (m, 2H), 3.05 (t, J=7.5 Hz, 2H), 8.66 (m, 1H), 8.86 (d, J=1.5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1C=CC=N[CH:3]=1.C([O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([CH3:20])[C:17](Cl)=[N:16][CH:15]=1)C>>[CH3:20][C:18]1[C:17]([CH2:1][CH2:2][CH3:3])=[N:16][CH:15]=[C:14]([CH:19]=1)[C:13]([OH:12])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C(=O)O)C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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